RUNX2-DNA Binding Affinity Comparison
CADD522 inhibits RUNX2-DNA binding with an IC50 of 10 nM as measured by DNA-binding ELISA (D-ELISA) using OSE2 oligonucleotides [1]. In contrast, the CBFβ-RUNX protein-protein interaction inhibitor AI-10-104 exhibits an IC50 of 1.25 μM in FRET assays , while AI-10-47 shows an IC50 of 3.2 μM in analogous CBFβ-RUNX binding assays . Although these assays measure different binding modalities, the approximately 125-fold and 320-fold differences in potency respectively underscore CADD522's distinct engagement of the RUNX2-DNA interface directly, rather than blocking the CBFβ co-factor interaction indirectly. This direct DNA-binding domain targeting is relevant for researchers seeking to abrogate RUNX2 transcriptional activity at its terminal effector step.
| Evidence Dimension | Inhibition of RUNX2-DNA or CBFβ-RUNX binding (IC50) |
|---|---|
| Target Compound Data | CADD522 IC50 = 10 nM (D-ELISA, RUNX2-DNA binding) |
| Comparator Or Baseline | AI-10-104 IC50 = 1.25 μM (FRET, CBFβ-RUNX); AI-10-47 IC50 = 3.2 μM (CBFβ-RUNX binding) |
| Quantified Difference | CADD522 is ~125-fold more potent than AI-10-104; ~320-fold more potent than AI-10-47 at the target level (note: different assay formats). |
| Conditions | CADD522: D-ELISA with OSE2 oligonucleotides and RUNX2-specific antibody. AI-10-104/AI-10-47: FRET assay measuring CBFβ-Runt domain interaction. |
Why This Matters
For procurement decisions, the nanomolar potency of CADD522 against the DNA-binding interface enables lower dosing requirements and distinguishes its target engagement mechanism from CBFβ-displacing compounds, which may be critical for experimental designs requiring direct RUNX2-DNA blockade.
- [1] Kim MS, Gernapudi R, Cedeño YC, et al. Characterization of CADD522, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity. Oncotarget. 2017;8(41):70916-70940. doi:10.18632/oncotarget.20200 View Source
